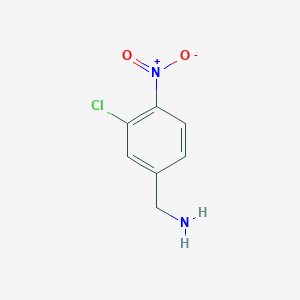

(3-Chloro-4-nitrophenyl)methanamine

Description

The 3-Chloro-4-nitrophenyl Moiety and the Methanamine Group

The 3-chloro-4-nitrophenyl moiety is characterized by the presence of two electron-withdrawing groups on the benzene (B151609) ring: a chlorine atom at the 3-position and a nitro group at the 4-position. The nitro group, being a strong deactivating group, and the chloro substituent both influence the electron density of the aromatic ring. This electronic arrangement makes the adjacent carbon atoms more susceptible to nucleophilic attack. The methanamine group (-CH2NH2), on the other hand, is a primary amine attached to a methyl group, which in turn is bonded to the benzene ring. The methyl group exhibits a positive inductive effect (+I effect), which slightly increases the electron density on the nitrogen atom of the amine. byjus.comquora.com

The presence of both an electron-withdrawing aromatic system and a nucleophilic amine group within the same molecule gives (3-Chloro-4-nitrophenyl)methanamine its characteristic bifunctionality.

| Property | Value |

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | This compound |

This table displays the basic chemical properties of this compound.

Academic Significance as a Bifunctional Aromatic Amine

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The amino group can readily participate in reactions such as N-acylation, alkylation, and the formation of Schiff bases. Simultaneously, the nitro group can be reduced to an amino group, opening up further synthetic possibilities. The chlorine atom on the aromatic ring can also be a site for nucleophilic substitution under specific conditions.

This versatility allows for the construction of diverse molecular architectures, making it a key component in the synthesis of various heterocyclic compounds and other complex organic structures.

Overview of Research Trajectories in Advanced Organic Synthesis and Computational Chemistry

In the realm of computational chemistry, studies often focus on understanding the molecule's electronic properties and predicting its reactivity. Density functional theory (DFT) is a common method used to calculate the geometry and electronic structure of related compounds, providing insights into their chemical behavior. researchgate.net These computational models help in designing synthetic routes and in understanding the structure-activity relationships of newly synthesized molecules.

The synthesis of this compound itself typically involves the nitration of 3-chlorotoluene (B144806) to yield 3-chloro-4-nitrotoluene, followed by the conversion of the methyl group to a methanamine group through a series of reactions.

| Precursor | Reaction | Product |

| 3-Chlorotoluene | Nitration | 3-Chloro-4-nitrotoluene |

| 3-Chloro-4-nitrotoluene | Functional group conversion | This compound |

This table outlines a typical synthetic route for this compound.

Furthermore, derivatives of this compound are being explored in various fields. For example, related structures have been investigated as tyrosinase inhibitors and as components in the synthesis of corrosion inhibitors. researchgate.netnih.gov The ability to modify the core structure of this compound allows for the fine-tuning of its properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJUIKHUOVDBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanism Studies

Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge exhibits characteristic nucleophilic properties, participating in a range of substitution, condensation, and related reactions.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile. This nucleophilicity drives its participation in substitution reactions where it attacks electron-deficient centers. For instance, in reactions with halo-substituted aromatic or heterocyclic compounds, the amine can displace a halide to form a new carbon-nitrogen bond. The reaction of amines with halo-substituted nitropyridines, for example, proceeds via nucleophilic substitution, showcasing the typical reactivity of an amine group in such transformations. clockss.org The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the leaving group (e.g., a halogen).

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov This reaction is of significant importance in synthetic chemistry for creating carbon-nitrogen double bonds (-C=N-). nih.govresearchgate.net

The mechanism for Schiff base formation is a two-step process involving nucleophilic addition followed by dehydration. researchgate.net

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net This leads to the formation of an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral aminoalcohol, also known as a carbinolamine or hemiaminal. nih.govresearchgate.net

Dehydration: The carbinolamine is then dehydrated to yield the imine. This elimination of a water molecule is typically catalyzed by either acid or base. nih.govyoutube.com Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen then forms the double bond, expelling the water molecule. youtube.com

The general mechanism is outlined in the table below.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Carbinolamine (Hemiaminal) |

| 2 | Dehydration (elimination of water) from the carbinolamine. | Imine (Schiff Base) |

This reaction is fundamental in the synthesis of various ligands and biologically active molecules, where the azomethine group (-HC=N-) of the Schiff base is a key structural feature. nih.gov

The nucleophilic nature of the primary amine in (3-Chloro-4-nitrophenyl)methanamine allows it to readily undergo acylation and alkylation.

Acylation: In acylation reactions, the amine attacks an acylating agent, such as an acyl chloride or anhydride. This results in the formation of an amide. For example, reacting a similar primary aniline (B41778), p-nitroaniline, with a chloroacetic agent leads to the formation of 2-chloro-N-p-nitrophenylacetamide. google.com This reaction proceeds through nucleophilic acyl substitution.

Alkylation: Alkylation involves the introduction of an alkyl group onto the amine. This can be achieved using alkylating agents like alkyl halides or sulfates. For instance, the product from the acylation of p-nitroaniline can be further methylated using dimethyl sulfate (B86663) to yield an N-methylated product. google.com This subsequent reaction demonstrates how the nitrogen can be further functionalized after an initial acylation.

The methanamine group of this compound can be oxidized. evitachem.com Depending on the reaction conditions and the oxidizing agent used, the primary amine can be converted to the corresponding aldehyde (3-Chloro-4-nitrobenzaldehyde) or further oxidized to the carboxylic acid (3-Chloro-4-nitrobenzoic acid). Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromium trioxide.

Reactivity of the Nitro Group

The nitro group (-NO2) on the aromatic ring is a strong electron-withdrawing group and is highly susceptible to reduction.

The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds, as it provides a direct route to the corresponding primary amines. acs.org This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. commonorganicchemistry.com

The reduction is a multi-step process that involves the transfer of six electrons to form the amine. nih.gov The classical mechanism, often referred to as the Haber-Lukashevich pathway, proposes a stepwise reduction through distinct intermediates. orientjchem.org

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then rapidly reduced to a hydroxylamine (R-NHOH). nih.govorientjchem.org

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (R-NH₂).

The catalytic conversion generally proceeds through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates before yielding the final aniline product. orientjchem.org

A variety of reagents can effect this transformation, with the choice often depending on the presence of other functional groups in the molecule.

| Reducing Agent/System | Conditions | Notes |

| H₂ with Pd/C | Catalytic amount of Palladium on Carbon under Hydrogen atmosphere. | A very common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ with Raney Nickel | Catalytic amount of Raney Nickel under Hydrogen atmosphere. | Often used as an alternative to Pd/C, especially when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com |

| Iron (Fe) Metal | Acetic acid or other acidic media. | A mild and classic method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comnih.gov |

| Zinc (Zn) Metal | Acetic acid or other acidic media. | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| **Tin(II) Chloride (SnCl₂) ** | Acidic conditions. | A mild reagent capable of reducing nitro groups selectively in the presence of other sensitive groups. commonorganicchemistry.com |

The reduction of the nitro group in this compound to 3-Chloro-4-aminophenylmethanamine is a key synthetic step for creating more complex molecules.

Influence on Aromatic Ring Electrophilicity

The electrophilicity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents. The nitro group (NO2) is a powerful electron-withdrawing group, and its position para to the chloro substituent and meta to the methanamine group plays a crucial role in dictating the ring's reactivity. quora.comwikipedia.org

Electron-withdrawing groups, like the nitro group, decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. quora.comwikipedia.org This deactivation occurs because the nitro group pulls electron density from the ring through both inductive and resonance effects, creating partial positive charges on the ortho and para positions relative to itself. quora.com Consequently, the ring becomes less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Conversely, this decrease in electron density enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. quora.comlibretexts.org The chloro group, also an electron-withdrawing group, further contributes to this effect, although its influence is less pronounced than that of the nitro group. minia.edu.eg The methanamine group (-CH2NH2), while containing a nitrogen with a lone pair, is attached to the ring via a methylene bridge. This separation mitigates its electron-donating potential towards the ring.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The chloro atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group positioned para to it. libretexts.orglibretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org This stabilization is most effective when the electron-withdrawing group is at the ortho or para position relative to the leaving group. libretexts.orglibretexts.org

SNAr reactions proceed via a two-step mechanism: addition of the nucleophile to form the resonance-stabilized carbanion, followed by elimination of the leaving group (in this case, the chloride ion). libretexts.orgyoutube.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific electron-withdrawing groups on the aromatic ring. nih.govrsc.org Studies have shown that chloroarenes bearing electron-withdrawing groups undergo nucleophilic substitution smoothly. mdpi.com

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of aryl halides. nih.govmdpi.com These reactions offer a versatile method for forming new carbon-carbon and carbon-nitrogen bonds.

In the context of this compound, the chloro substituent can participate in these cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to replace the chlorine atom with an aryl or vinyl group by reacting it with a corresponding boronic acid in the presence of a palladium catalyst and a base. harvard.edutcichemicals.com

Similarly, the Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl chloride with an amine. organic-chemistry.org While the existing methanamine group could potentially interfere, the electronic deactivation of the aniline-like nitrogen by the ortho-nitro group might suppress its reactivity, allowing for selective coupling at the chloro position. reddit.com The choice of ligands, palladium precursor, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations. sigmaaldrich.comorgsyn.orgresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies of Amine-Involving Reactions

Kinetic studies of reactions involving the amine group of this compound provide insights into the reaction mechanism. The nucleophilicity of the amine is a key factor, which is influenced by steric effects and the electronic environment. masterorganicchemistry.com The rate of reaction of amines with electrophiles can be determined by monitoring the reaction progress over time, often using techniques like UV-Vis spectrophotometry. psu.edu

For amine-involving reactions, the pH of the reaction medium can be critical. At low pH, the amine can be protonated, rendering it non-nucleophilic. libretexts.org In reactions like imine formation, the rate is often maximal at a slightly acidic pH. libretexts.org Kinetic data, such as second-order rate constants, can be used to construct Brønsted-type plots, which relate the reaction rate to the basicity of the amine and can provide information about the transition state structure. nih.govresearchgate.net

Transition State Analysis in Representative Reactions

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the transition states of reactions involving this compound. researchgate.netresearchgate.net For SNAr reactions, computational analysis can help distinguish between a stepwise mechanism, proceeding through a distinct Meisenheimer intermediate, and a concerted mechanism. acs.orgstrath.ac.uk

These studies can model the reaction pathways, identify transition state structures, and calculate activation energies. researchgate.net For example, in SNAr reactions, the calculations can show how the nitro group stabilizes the transition state, thereby lowering the energy barrier for the nucleophilic attack. researchgate.net The geometry of the transition state, including bond lengths and angles, provides detailed insight into the mechanism of bond formation and cleavage.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Key Reactant Site | Influencing Factors | Typical Products |

| Electrophilic Aromatic Substitution | Aromatic Ring | Electron-withdrawing nature of NO2 and Cl groups | Generally disfavored due to deactivated ring |

| Nucleophilic Aromatic Substitution (SNAr) | Chloro Substituent | Para-nitro group stabilization of Meisenheimer complex | Substitution of Cl with various nucleophiles |

| Suzuki-Miyaura Cross-Coupling | Chloro Substituent | Palladium catalyst, base, boronic acid partner | C-C bond formation, replacement of Cl with aryl/vinyl groups |

| Buchwald-Hartwig Amination | Chloro Substituent | Palladium catalyst, base, amine partner | C-N bond formation, replacement of Cl with an amino group |

| Reactions of the Amine Group | Methanamine Group | pH, nature of the electrophile | Amides, imines, sulfonamides, etc. |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Studies (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a profound insight into the molecular structure of (3-Chloro-4-nitrophenyl)methanamine by probing the vibrational modes of its constituent atoms.

The FT-IR and Raman spectra of this compound are characterized by distinct bands that correspond to the stretching and bending vibrations of its specific functional groups. Theoretical and experimental studies on structurally similar molecules, such as chloro and nitro-substituted benzene (B151609) derivatives, aid in the precise assignment of these vibrational modes. nih.govresearchgate.net

Key functional group vibrations for this compound are typically observed in the following regions:

N-H Vibrations: The amine group (–NH₂) gives rise to characteristic stretching vibrations. Typically, asymmetric and symmetric stretching modes appear in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) vibration is usually found around 1650-1580 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations are generally observed as a group of bands in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methanamine (–CH₂–) group are expected just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group (–NO₂) is a strong absorber in the infrared spectrum. The asymmetric stretching vibration typically appears as a strong band in the 1570-1500 cm⁻¹ region, while the symmetric stretching vibration is observed in the 1370-1320 cm⁻¹ range. actachemicamalaysia.com

C-N Vibrations: The C-N stretching vibration of the aminomethyl group is expected in the 1250-1020 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibration gives rise to a strong absorption band in the lower wavenumber region of the spectrum, typically in the range of 760-505 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce a set of bands in the 1600-1400 cm⁻¹ region.

A representative, though not exhaustive, table of expected vibrational frequencies is provided below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3300 |

| N-H Symmetric Stretch | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| N-H Bend (Scissoring) | 1650 - 1580 |

| NO₂ Asymmetric Stretch | 1570 - 1500 |

| Aromatic C=C Stretch | 1600 - 1400 |

| NO₂ Symmetric Stretch | 1370 - 1320 |

| C-N Stretch | 1250 - 1020 |

| C-Cl Stretch | 760 - 505 |

This table provides generalized ranges and specific values for this compound may vary based on experimental conditions and molecular environment.

The presence of both a hydrogen bond donor (the amine group) and acceptors (the nitro group and the chlorine atom) in this compound allows for the formation of both intra- and intermolecular hydrogen bonds. These interactions can significantly influence the vibrational frequencies of the involved functional groups.

The formation of hydrogen bonds, such as N-H···O or N-H···Cl, typically leads to a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching bands in the FT-IR spectrum. nih.govresearchgate.net The magnitude of this shift can provide an indication of the strength of the hydrogen bond. nih.gov In some cases, the presence of strong hydrogen bonding can be classified as a quasi-aromatic hydrogen bond. nih.gov The analysis of these spectral shifts, often complemented by computational studies, is crucial for understanding the supramolecular structure and packing of the compound in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing detailed information about the local electronic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, the protons of the aromatic ring, the aminomethyl group (–CH₂–), and the amine group (–NH₂) will resonate at distinct chemical shifts (δ), measured in parts per million (ppm).

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts are influenced by the electronic effects of the chloro and nitro substituents. The electron-withdrawing nature of the nitro group will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The chlorine atom also exerts an electron-withdrawing inductive effect.

Aminomethyl Protons: The protons of the –CH₂– group will appear as a singlet or a multiplet, typically in the range of 3.5 to 4.5 ppm, due to their proximity to the electron-withdrawing aromatic ring and the nitrogen atom.

Amine Protons: The protons of the –NH₂ group often appear as a broad singlet, and its chemical shift can be variable and is dependent on factors such as solvent and concentration.

Spin-spin coupling between adjacent non-equivalent protons will lead to the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of the atoms. For instance, the coupling between the aromatic protons can help to confirm their relative positions on the ring.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the benzene ring will resonate in the region of 120-150 ppm. The carbons directly attached to the chloro and nitro groups will have their chemical shifts significantly influenced by these substituents.

Aminomethyl Carbon: The carbon of the –CH₂– group will appear in the aliphatic region, typically between 40 and 50 ppm.

A predictive table of NMR data is presented below.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Doublet, Doublet of Doublets |

| Aminomethyl Protons (CH₂) | ¹H | 3.5 - 4.5 | Singlet |

| Amine Protons (NH₂) | ¹H | Variable | Broad Singlet |

| Aromatic Carbons | ¹³C | 120 - 150 | - |

| Aminomethyl Carbon (CH₂) | ¹³C | 40 - 50 | - |

This table provides generalized ranges. Actual chemical shifts and multiplicities depend on the solvent and the specific spectrometer frequency.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This comprehensive approach allows for a definitive structural elucidation. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at M⁺ and another at M+2⁺ with a relative intensity of approximately 3:1. miamioh.edu This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for this compound may include:

Loss of the chlorine atom.

Loss of the nitro group (NO₂).

Cleavage of the bond between the aromatic ring and the aminomethyl group, leading to the formation of a benzyl-type cation or a tropylium (B1234903) ion.

Alpha-cleavage adjacent to the amine group.

The interpretation of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its key structural motifs.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 186/188 |

| [M-Cl]⁺ | Loss of Chlorine | 151 |

| [M-NO₂]⁺ | Loss of Nitro Group | 140/142 |

| [C₇H₆ClN]⁺ | Benzyl-type fragment | 139/141 |

| [CH₂NH₂]⁺ | Aminomethyl fragment | 30 |

The m/z values are based on the most abundant isotopes and the presence of chlorine isotopes will result in corresponding isotopic peaks for fragments containing chlorine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass.

For this compound (C₇H₇ClN₂O₂), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in a high-resolution spectrum.

Time-of-Flight Mass Spectrometry (TOF MS)

Time-of-Flight Mass Spectrometry separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of a known length. brunel.ac.uk Lighter ions travel faster and reach the detector first, while heavier ions take longer. This technique is known for its high sensitivity and broad mass range, making it suitable for analyzing molecules from small organics to large proteins. brunel.ac.uk

When coupled with an ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), TOF MS can provide precise mass information for this compound. In research, this technique is often used in combination with liquid chromatography (LC-MS-TOF) to separate and identify compounds in complex mixtures, such as in metabolic studies of related chloro-nitro aromatic compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions).

For this compound, the UV-Vis spectrum would be expected to show distinct absorption bands characteristic of the substituted benzene ring. The nitrophenyl chromophore, which contains a conjugated system of pi-electrons across the benzene ring and the nitro group, is responsible for these absorptions. The positions (λₘₐₓ) and intensities of these bands provide information about the extent of conjugation and the electronic environment of the molecule. Solvents of different polarities can cause shifts in these absorption bands, further elucidating the nature of the electronic transitions. While specific spectral data for this compound is not available, related nitrophenol compounds are known to absorb UV light, which is a key factor in their photolytic degradation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of crystallographic databases reveals no publicly available crystal structure for this compound. The following sections describe the type of data that would be obtained if suitable single crystals were grown and analyzed.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would provide a complete set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. For instance, it would define the C-C bond lengths within the benzene ring, the C-Cl bond length, the geometry of the nitro group (N-O bond lengths and O-N-O angle), and the conformation of the aminomethyl (-CH₂NH₂) substituent relative to the ring. In related structures, such as N-(4-Chloro-3-nitrophenyl)maleamic acid, the nitro group is often observed to be twisted out of the plane of the benzene ring. researchgate.netrsc.org

Hypothetical Data Table for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Expected Value Range |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-N (amine) Bond Length | ~1.47 Å |

Analysis of Crystal Packing and Supramolecular Interactions

X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by non-covalent intermolecular forces, also called supramolecular interactions. iucr.org For this compound, key interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor, and the nitro group (-NO₂) is a hydrogen bond acceptor. This would likely lead to N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of similar compounds, often linking molecules into chains or sheets.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nitro group.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal structure.

The study of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Polymorphism and Tautomerism in Solid State

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Studies on related nitrophenyl compounds have revealed the existence of multiple polymorphic forms, where molecules adopt different conformations or hydrogen-bonding patterns. iucr.org For this compound, it is conceivable that different crystallization conditions could lead to different polymorphs, although none have been reported.

Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. For this compound itself, common tautomeric forms are not expected. However, in related compounds, tautomerism can be a significant factor, though it is not applicable here.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of (3-Chloro-4-nitrophenyl)methanamine at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, including bond lengths and angles, of molecules. For this compound, DFT calculations would reveal a structure influenced by its various substituents. The geometry is not expected to be perfectly planar due to the sp³ hybridized aminomethyl group (-CH₂NH₂). The electron-withdrawing effects of the nitro (-NO₂) group and the chlorine atom, combined with the electron-donating potential of the methanamine group, create a complex electronic environment that dictates the final molecular geometry.

Table 1: Representative DFT-Calculated Geometrical Parameters for Related Aromatic Compounds Note: This table presents typical bond lengths from DFT studies on related substituted benzenes to infer the expected geometry of the aromatic ring in this compound. Actual values for the target molecule require specific calculation.

| Parameter | Typical Bond Length (Å) | Description |

| C-C (aromatic) | 1.38 - 1.40 | Typical range for benzene (B151609) ring C-C bonds. |

| C-Cl | ~1.74 | Expected length for a chlorine atom attached to an aromatic ring. |

| C-N (nitro) | ~1.47 | Expected length for a C-NO₂ bond on an aromatic ring. |

| C-C (ring-CH₂) | ~1.51 | Typical length for a bond between an aromatic carbon and an sp³ carbon. |

The electronic properties are significantly shaped by the substituents. The nitro group is a strong electron-withdrawing group, while the chloro group is also electron-withdrawing via induction but weakly donating via resonance. The methanamine group, conversely, is an electron-donating group. This push-pull electronic arrangement is a key feature of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.netwalisongo.ac.id The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. walisongo.ac.idirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comscienceopen.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the phenyl ring and the amino group. The LUMO, conversely, would be concentrated on the electron-deficient nitro group. The presence of both electron-donating (aminomethyl) and electron-withdrawing (nitro, chloro) groups leads to an intramolecular charge transfer character, which significantly influences the HOMO-LUMO gap. In related nitroaromatic compounds, this gap is often narrowed, indicating higher reactivity. imist.ma For example, introducing substituents like methoxy (B1213986) or chloro groups can lower the LUMO-HOMO energy gap. wuxibiology.com

Table 2: Illustrative HOMO-LUMO Energy Gaps for Structurally Related Molecules Note: This data is from computational studies on analogous molecules to provide context for the expected electronic behavior of this compound.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-Nitrophenol | DFT/B3LYP/6-311+G | - | - | 3.76 | researchgate.net |

| (E)-2-{[(3-chlorophenyl)imino]methyl}phenol | DFT/B3LYP/6-311++G(2d,2p) | -6.270 | -2.201 | 4.069 | scienceopen.com |

| Imidazole Derivative | DFT/B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

The energy gap for this compound would reflect a balance of these substituent effects, making it a reactive species for specific chemical transformations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netscienceopen.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. scienceopen.comresearchgate.net

In this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group, making this a prime site for electrophilic interaction. researchgate.netimist.ma The nitrogen atom of the amino group would also exhibit negative potential. Conversely, the most positive potential would be found around the hydrogen atoms of the aminomethyl group and the aromatic ring, indicating these as sites for nucleophilic attack. scienceopen.com The region around the carbon atom bonded to the chlorine would also be electropositive, making it susceptible to nucleophilic aromatic substitution under certain conditions. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.netosti.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Molecules with significant intramolecular charge transfer, typically those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit nonlinear optical (NLO) properties. These materials have applications in optical switching and data storage technologies. The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β).

This compound possesses the classic "push-pull" architecture conducive to NLO activity, with the aminomethyl group acting as the donor and the nitro group as the acceptor, linked by the phenyl ring. Computational studies on similar molecules, like p-nitrophenol, have shown that the presence of such groups significantly enhances the hyperpolarizability. imist.ma The introduction of nitro and chloro groups can influence these properties. wuxibiology.com Theoretical calculations using DFT can predict the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of the molecule, providing a quantitative measure of its potential as an NLO material.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (liquid or solid) over time. nih.govgithub.com MD simulations are particularly useful for studying conformational flexibility and intermolecular interactions like hydrogen bonding. nih.gov

For a flexible molecule like this compound, MD simulations could explore the rotational freedom around the C(ring)-CH₂ and CH₂-NH₂ bonds. This analysis would reveal the most stable conformations (conformers) and the energy barriers between them. In a simulated solvent environment, MD can also map out the intermolecular hydrogen bonding network formed between the amino group (as a donor) and the nitro group (as an acceptor) with solvent molecules or with other molecules of the same compound. Such simulations are critical for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and physical properties. nih.govwiley.com

In Silico Docking and Binding Interaction Studies with Model Receptors (for derived structures)

Studies on derivatives of related structures, such as N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine and (Z)-3-(2-chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, have demonstrated the utility of in silico docking in identifying potential therapeutic agents. asiapharmaceutics.inforesearchgate.net For instance, in a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of Monoamine Oxidase-B (MAO-B), a target for Parkinson's disease, molecular docking was employed to assess their binding affinities. asiapharmaceutics.info The results indicated that these derivatives could exhibit strong binding to the MAO-B enzyme, with some compounds showing higher binding affinities than standard inhibitors. asiapharmaceutics.info

Similarly, in silico investigations of (Z)-3-(2-chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives as potential agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a target for diabetes, revealed significant binding interactions. researchgate.netmanipal.edu The docking scores for some of these derivatives were found to be superior to that of the standard drug, pioglitazone, suggesting a strong potential for these compounds as antidiabetic agents. manipal.edu The binding energy of the most promising compounds was in the range of -7.9 to -8.2 kcal/mol. manipal.edu

These studies underscore the importance of the substituted phenyl ring in mediating interactions with the active sites of these proteins. The chloro and nitro groups, as present in the parent structure of this compound, are often crucial for establishing favorable contacts.

Table 1: Docking Scores of Representative (Z)-3-(2-Chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one Derivatives against PPAR-γ manipal.edu

| Compound | Docking Score (kcal/mol) |

| T11 | -7.953 |

| T24 | -7.973 |

| T25 | -8.212 |

| Pioglitazone (Standard) | -7.367 |

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces. Detailed analysis of the docking poses of derivatives related to this compound has provided a map of these critical interactions.

In the study of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives with MAO-B, the interaction profile revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site. asiapharmaceutics.info Similarly, for the (Z)-3-(2-chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, the oxygen atoms of the nitro group and the methoxy group (in some derivatives), along with the electrophilic amide nitrogen, were identified as crucial for forming hydrogen bonds with the receptor. researchgate.net

The mapping of these interactions is fundamental for the rational design of more potent and selective inhibitors. Understanding which parts of the molecule contribute to binding allows for targeted modifications to enhance affinity and efficacy.

Structure-Property Relationship (SPR) Studies using Theoretical Descriptors

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a compound and its physicochemical or biological properties. These studies often employ theoretical descriptors derived from computational chemistry to quantify various aspects of a molecule's structure.

For derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, it was found that the presence of both electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups on the phenyl ring significantly influenced their inhibitory activity against α-glucosidase. nih.govresearchgate.net This highlights the delicate electronic balance required for optimal biological activity.

Theoretical descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are often used to characterize the electronic properties and reactivity of molecules. For instance, in the study of (Z)-3-(2-chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, the energy difference between HOMO and LUMO was calculated to be in the range of 2.8-3.4 eV. manipal.edu This relatively small energy gap suggests a high reactivity and the potential for facile electron transfer, which can be a key factor in their biological mechanism of action. manipal.edu

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives indicated that these compounds generally possess good solubility and absorption profiles and are predicted to have low toxicity, fulfilling criteria like Lipinski's rule of five and Veber's rule. nih.govresearchgate.net These theoretical predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Research

Synthesis of Complex Organic Molecules utilizing (3-Chloro-4-nitrophenyl)methanamine as a Building Block

The unique combination of functional groups in this compound allows chemists to use it as a scaffold to construct larger, more intricate molecular architectures. The primary amine can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities, while the nitro group can be reduced to an aniline (B41778), opening up another avenue for diverse chemical transformations.

The this compound framework is a key component in the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. These structures are of immense interest due to their prevalence in biologically active molecules, including many pharmaceuticals.

Research has demonstrated the utility of structurally similar building blocks in creating potent kinase inhibitors, which often feature heterocyclic cores like quinazoline. researchgate.netmdpi.com For instance, derivatives of 4-anilinoquinazoline (B1210976) are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinases, playing a role in cancer therapy. mdpi.com The synthesis of these molecules often involves the condensation of an anthranilic acid derivative with a substituted aniline, a role that can be fulfilled by derivatives of this compound after reduction of the nitro group.

Furthermore, related chloro-nitro aromatic compounds are employed in the Hantzsch thiazole (B1198619) synthesis to produce thiazole derivatives. mdpi.com This classic reaction involves the condensation of a thiourea (B124793) with an α-haloketone. By converting the amine of this compound into a thiourea, it can be used to generate complex substituted thiazoles. Similarly, the core structure is valuable in constructing other heterocyclic systems such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to possess a range of biological activities. nih.gov

A primary synthetic application of this compound involves the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This transformation converts the molecule into a substituted diamine, specifically (4-amino-3-chlorophenyl)methanamine, a highly reactive intermediate. The reduction is typically achieved with high efficiency using standard reducing agents like hydrogen gas with a palladium catalyst or metal-acid combinations such as iron powder in acetic acid. nih.gov

The resulting aniline derivative is a powerful nucleophile, readily reacting with acyl chlorides, anhydrides, or carboxylic acids to form stable amide bonds. This reaction is fundamental to the synthesis of a vast number of compounds. A notable example is the synthesis of rafoxanide, an anthelmintic drug. The synthesis involves the reduction of a nitro-aromatic precursor to form an aniline, which is then coupled with a salicylic (B10762653) acid derivative to form the final amide product. nih.gov Similarly, amides like N-(4-Chloro-3-nitrophenyl)maleamic acid are prepared by reacting the corresponding aniline with an anhydride, showcasing a direct pathway to amide formation. nih.gov

Design and Synthesis of Analogues and Derivatives for Structure-Reactivity Studies

This compound serves as an excellent starting point for creating libraries of related compounds (analogues) to study how changes in molecular structure affect chemical reactivity and biological activity, a field known as Structure-Activity Relationship (SAR) studies.

By systematically altering the substituents on the phenyl ring of the core structure, researchers can fine-tune the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the molecule. These modifications can have a profound impact on how the molecule interacts with biological targets.

For example, in a study involving a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, researchers synthesized compounds with various substituents on the phenyl ring to evaluate their antidiabetic potential. nih.gov It was found that the presence and position of electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) significantly influenced the inhibitory activity against key enzymes. nih.gov Another study on semicarbazone derivatives showed that adding hydroxyl (-OH) and nitro (-NO₂) groups to the phenyl ring enhanced antibacterial activity, while a methoxy (B1213986) (-OCH₃) group conferred moderate antifungal activity. researchgate.net These studies highlight a rational approach to drug design, where the core scaffold is methodically decorated to optimize a desired property.

Below is a data table summarizing findings from such SAR studies on related structures:

| Base Scaffold | Substituent (Position) | Observed Effect on Activity | Reference |

| N-phenyl semicarbazone | -OH (para) | Enhanced antibacterial activity | researchgate.net |

| N-phenyl semicarbazone | -NO₂ (para) | Enhanced antibacterial activity | researchgate.net |

| N-phenyl semicarbazone | -OCH₃ (para) | Moderate antifungal activity | researchgate.net |

| N-phenyl-nitrobenzamide | -CH₃ and -NO₂ | Potent α-glucosidase inhibition | nih.gov |

This table is illustrative of the types of structure-activity relationships studied using scaffolds related to this compound.

Beyond simple substitution, the this compound core can be incorporated into entirely different molecular scaffolds to explore a wider chemical space. This "scaffold hopping" strategy is a powerful tool in drug discovery to identify novel compound classes with desired biological effects. For instance, the chloro-nitro-phenylamine moiety is a common feature in various kinase inhibitors that are not limited to a single heterocyclic system. Researchers have integrated this motif into diverse frameworks such as pyrimidines, pyrazoles, and triazines. nih.govnih.govtsijournals.com This approach allows for the discovery of compounds with new intellectual property and potentially improved pharmacological profiles, moving beyond known inhibitor classes.

Contribution to the Development of Novel Chemical Probes for Academic Study

A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to study its function. The synthesis of these probes is essential for basic academic research. This compound and its derivatives are instrumental in creating such tools, particularly for studying protein kinases. researchgate.net

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. mdpi.com By using this compound as a building block, medicinal chemists can synthesize libraries of potential kinase inhibitors. unibo.it These compounds can then be used as probes to investigate the specific roles of different kinases (e.g., EGFR, PI3K, JAK1) in cellular pathways. researchgate.netnih.govunibo.it For example, the synthesis of potent and selective inhibitors allows researchers to block the activity of a single kinase in a cell or organism and observe the downstream effects, thereby elucidating the kinase's function. The development of such specific probes is a critical step that precedes the development of new therapeutic agents. unibo.it

This compound serves as a crucial building block in the synthesis of a variety of advanced materials and specialty chemicals for research applications. Its bifunctional nature, featuring a reactive amine group and an aromatic ring activated by both a chloro and a nitro substituent, makes it a versatile intermediate for constructing complex molecules with tailored properties.

Synthesis of Advanced Materials and Specialty Chemicals for Research Applications

The unique structural attributes of this compound allow for its incorporation into novel compounds with potential applications in medicinal chemistry and materials science. Researchers have utilized this compound as a precursor for creating derivatives with enhanced biological activities. For instance, it is a key intermediate in the synthesis of compounds investigated for their efficacy against various cancer cell lines, where it can contribute to a reduction in cell viability and the induction of apoptosis. The presence of the nitro group is often exploited for its electron-withdrawing properties and its potential to be reduced to an amino group, which can then be further functionalized.

The chloro and nitro groups on the phenyl ring influence the reactivity and potential biological activity of the resulting molecules. The nitro group, in particular, is a precursor to an amino group, which opens up a wide range of possible chemical transformations, including amide bond formation and the synthesis of heterocyclic systems.

Detailed Research Findings:

Research has demonstrated the utility of precursors structurally related to this compound in the synthesis of complex specialty chemicals. For example, a multi-step synthesis of the anthelmintic drug Rafoxanide involves the use of a related chloro-nitroaromatic starting material. nih.gov Although not directly using this compound, this synthesis illustrates the chemical principles and reaction types that are applicable. The process involves nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent amidation to yield the final complex salicylanilide. nih.gov

In another area of research, various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated as potential antidiabetic agents. nih.gov This work highlights the role of chloro-nitro substituted aromatic compounds in the generation of libraries of bioactive molecules for screening and development. The synthetic scheme involves the reaction of a substituted benzoic acid with various amines to produce a range of amide derivatives with differing biological activities. nih.gov

Furthermore, the broader class of nitrophenyl compounds is integral to the synthesis of bioactive chalcones, which are known to possess antimicrobial and anti-inflammatory properties. tsijournals.com These syntheses often involve the condensation of a nitrophenyl-containing reactant with another aromatic ketone, underscoring the importance of the nitroaromatic scaffold in creating diverse and biologically active chemical entities. tsijournals.com

Interactive Data Table: Synthesis of Specialty Chemicals

The following table summarizes the synthesis of representative specialty chemicals where chloro-nitro aromatic precursors, similar in reactivity to this compound, are utilized.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Research Application | Reference |

| 3,4-Dichloronitrobenzene | 1. 4-Chlorophenol, KOH, Cu, 110-120°C; 2. Fe, AcOH, EtOH/H₂O, reflux | 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | 94 (for reduction step) | Intermediate for Rafoxanide | nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Chloroaniline, DMF | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Not specified | Intermediate for antidiabetic agents | nih.gov |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | 2-Methyl-3-nitrophenylamine, DMF, reflux | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-3-nitrophenyl)-4-nitrobenzamide | 38.29 | Antidiabetic agent | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Catalytic Asymmetric Synthesis Involving (3-Chloro-4-nitrophenyl)methanamine

The synthesis of chiral amines is a significant focus in medicinal chemistry, as over 80% of all drugs and drug candidates contain amine functionalities. yale.edu Catalytic asymmetric synthesis offers a powerful approach to producing enantiomerically pure compounds, which is often crucial for their biological activity. Future research will likely focus on developing novel catalytic systems for the asymmetric synthesis of derivatives from this compound.

One promising avenue is the use of chiral catalysts, such as those based on transition metals or organocatalysts, to achieve high enantioselectivity. yale.edunih.gov For instance, copper-catalyzed enantioselective aza-Friedel–Crafts reactions have shown success in producing chiral benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov The development of catalysts tailored for the specific electronic and steric properties of this compound and its precursors could lead to highly efficient and selective transformations. nih.gov Research into chiral thiourea (B124793) catalysts, which have been effective in the hydrophosphonylation of N-benzyl imines, could also be adapted for reactions involving this compound. organic-chemistry.org The goal is to create efficient pathways to chiral molecules that can serve as key intermediates in the synthesis of pharmaceuticals and other bioactive compounds. yale.edursc.org

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly processes. For this compound, this translates to the development of "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, is a key area of interest. researchgate.netnih.gov Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. researchgate.net Research into transaminases and other enzymes for the synthesis of substituted benzylamines is an active field. researchgate.net For example, a putrescine transaminase from Pseudomonas putida has been used for the synthesis of various benzylamine (B48309) derivatives with high conversions. researchgate.net Another approach involves creating artificial enzymatic cascades in microorganisms like E. coli to produce benzylamines from renewable feedstocks such as L-phenylalanine or even glucose. researchgate.netnih.gov

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. rsc.orgmit.educhemrxiv.org

For this compound, AI and ML can be employed to:

Predict Reactivity and Site Selectivity: Machine learning models can be trained to predict the most likely sites of reaction on the molecule, which is crucial for planning synthetic routes with high selectivity. rsc.orgmit.educhemrxiv.org This can save significant time and resources in the lab by prioritizing promising reactions. mit.edu

Design Novel Derivatives: Generative AI models can design new molecules based on the this compound scaffold with desired properties. frontiersin.org These algorithms can explore a vast chemical space to identify potential drug candidates or materials with specific functionalities. mdpi.comfrontiersin.org By combining generative models with predictive models for bioactivity and toxicity, researchers can focus on synthesizing the most promising compounds. mdpi.comnih.gov

Optimize Reaction Conditions: AI can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. nih.govrsc.org

The integration of AI and ML into the research and development pipeline for this compound will accelerate the discovery of new applications and the development of more efficient synthetic processes. springernature.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is essential for its optimization and scale-up. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for chemical process development. mt.com

For the synthesis and subsequent reactions of this compound, techniques such as:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time information about the concentration of reactants, intermediates, and products. mt.com This allows for precise control over the reaction and the identification of transient species that might be missed with traditional offline analysis. spectroscopyonline.com

NMR Spectroscopy: In-situ NMR can be used to monitor reaction progress and identify intermediates, providing detailed structural information. acs.org

Mass Spectrometry: Real-time mass spectrometry can track the evolution of different species in the reaction mixture, offering high sensitivity and specificity.

These Process Analytical Technology (PAT) tools provide a continuous stream of data that can be used to build accurate kinetic models, ensure process safety, and improve product quality and consistency. mt.comnih.gov For example, monitoring the nitration of aromatic compounds can be achieved using techniques like Surface-Enhanced Raman Spectroscopy (SERS). nih.govresearchgate.net The ability to observe the dynamic changes within a reaction as they happen is crucial for developing robust and efficient chemical processes. jos.ac.cnrsc.org

Computational Chemistry for Rational Design of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding chemical reactivity at the molecular level. mdpi.com By modeling the electronic structure and energetics of molecules and transition states, chemists can gain deep insights into reaction mechanisms and predict the feasibility of new transformations. nih.gov

In the context of this compound, DFT calculations can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway and understand the factors that control selectivity. mdpi.com

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational (IR, Raman) and NMR spectra, which aids in the interpretation of experimental data obtained from in-situ monitoring. nih.govnih.gov

Design Novel Catalysts and Reactions: Computational screening can be used to identify promising catalysts or reaction conditions before they are tested in the lab. This rational design approach can significantly accelerate the discovery of new and improved synthetic methods. researchgate.net

For example, DFT studies on related nitroaromatic compounds have provided insights into their vibrational spectra and reactivity. mdpi.comnih.gov Applying these methods to this compound will enable a more fundamental understanding of its chemistry and guide the development of innovative and efficient transformations. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-4-nitrophenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic acyl substitution or coupling reactions. For example, react 3-chloro-4-nitrobenzoyl chloride with methylamine derivatives under anhydrous conditions (e.g., THF or DCM as solvents) at 0–25°C. Monitor pH to avoid premature hydrolysis. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reactants. Excess methylamine (1.5–2 eq) improves yield by driving the reaction to completion .

Q. How can structural confirmation and purity assessment be systematically performed for this compound?

- Analytical Workflow :

NMR Spectroscopy : Compare / NMR peaks to literature data for analogous aryl methanamines. The aromatic protons at δ 7.2–8.5 ppm and NH signals at δ 1.5–2.5 ppm are diagnostic .

HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times should match standards.

Mass Spectrometry : Confirm molecular ion ([M+H]) at m/z 201.6 (theoretical) via ESI-MS .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Mechanistic Insight : The nitro group (meta-directing, electron-withdrawing) and chloro group (ortho/para-directing, weakly deactivating) compete in directing electrophiles. Computational studies (DFT) can predict regioselectivity. For example, nitration may favor the 5-position due to resonance stabilization .

- Experimental Validation : Perform electrophilic bromination (Br/FeBr) and analyze product distribution via NMR .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Crystallization Issues : The compound may form twinned crystals due to planar aromatic stacking. Use slow evaporation (ether/pentane) and additive screening (e.g., diethyl ether) to improve crystal quality.

- Refinement Strategies : Employ SHELXL for small-molecule refinement and OLEX2 for structure solution. Validate using R (<5%) and wR (<12%) metrics .

Q. How can contradictory data from synthetic batches be resolved (e.g., inconsistent yields or byproducts)?

- Troubleshooting Protocol :

Byproduct Identification : Use LC-MS to detect impurities (e.g., hydrolyzed intermediates or dimerization products).

Kinetic Analysis : Vary reaction time and temperature to identify optimal conditions. For example, shorter reaction times (<4 hr) may reduce nitro group reduction by residual amines .

Q. What computational tools are effective for predicting the compound’s biological activity or binding affinity?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like monoamine oxidases or GPCRs.

- QSAR Modeling : Train models on analogs (e.g., 4-nitrophenethylamine derivatives) to predict logP, pKa, and toxicity .

Methodological Guidelines

- Synthetic Optimization : Prioritize Schlenk techniques for moisture-sensitive steps to prevent amine oxidation.

- Data Reproducibility : Document solvent batch numbers and humidity levels, as trace water can hydrolyze nitro groups .

- Safety Protocols : Handle nitro-containing compounds in fume hoods due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.